molecular formula C20H20N2O4 B4044159 2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline

2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline

Cat. No.: B4044159
M. Wt: 352.4 g/mol
InChI Key: UYIVJRDTPVZVMZ-UHFFFAOYSA-N
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Description

2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline is a synthetic organic compound that belongs to the quinoline family

Scientific Research Applications

2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline typically involves a multi-step process. One common method includes the following steps:

    Formation of the nitrophenoxy intermediate: This step involves the nitration of phenol to form 4-nitrophenol, which is then reacted with 1-bromobutane to produce 4-(4-nitrophenoxy)butane.

    Quinoline core synthesis: The quinoline core can be synthesized via a Povarov reaction, which involves the cyclization of aniline derivatives with aldehydes and alkenes.

    Coupling reaction: The final step involves the coupling of the quinoline core with the nitrophenoxy intermediate using a suitable base and solvent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products Formed

    Reduction: Formation of 2-methyl-8-[4-(4-aminophenoxy)butoxy]quinoline.

    Substitution: Formation of various substituted quinoline derivatives.

    Coupling: Formation of biaryl quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline
  • 2-methyl-8-[4-(3-nitrophenoxy)butoxy]quinoline
  • 2-methyl-8-[4-(4-aminophenoxy)butoxy]quinoline

Uniqueness

2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitro group at the para position of the phenoxy ring can enhance its electron-withdrawing properties, affecting its interactions with biological targets and its overall stability.

Properties

IUPAC Name

2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-15-7-8-16-5-4-6-19(20(16)21-15)26-14-3-2-13-25-18-11-9-17(10-12-18)22(23)24/h4-12H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIVJRDTPVZVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCCOC3=CC=C(C=C3)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.